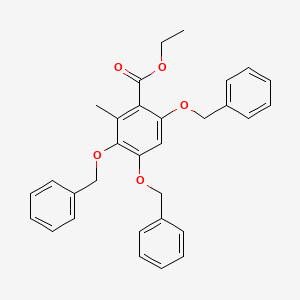
7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” is an organic compound that belongs to the class of benzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Cyclization Reactions: Utilizing catalysts to promote the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Studied for its potential as a catalyst in various organic reactions.
Biology
Biological Activity: Investigated for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Materials Science: Studied for its properties in the development of new materials.
Wirkmechanismus
The mechanism of action of “7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-Hydroxybenzofuran: A hydroxylated derivative.
5,5,7-Trimethylbenzofuran: A methylated derivative.
Uniqueness
“7-Hydroxy-5,5,7-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
61173-73-7 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
7-hydroxy-5,5,7-trimethyl-6,7a-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7-4-8(12)14-9(7)11(3,13)6-10/h4,9,13H,5-6H2,1-3H3 |
InChI-Schlüssel |
KNVNJBMZJBVCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=O)OC2C(C1)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)

methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
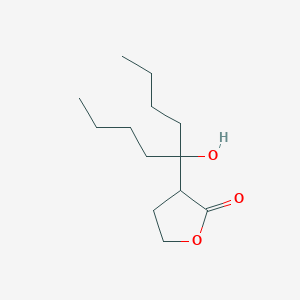
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

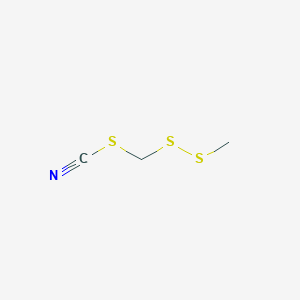
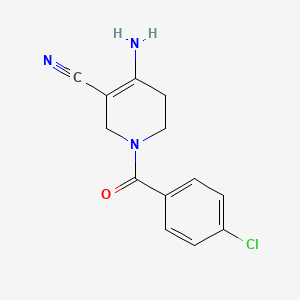
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
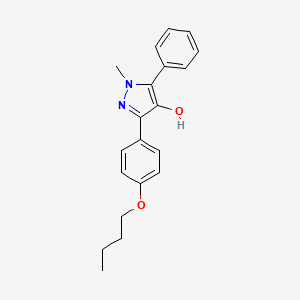
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)

